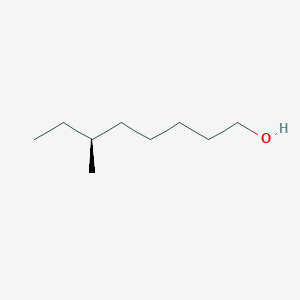

(S)-(+)-6-Methyl-1-octanol

Descripción

Chiral Co-Adsorption Mechanisms at Solid-Liquid Interfaces

(S)-(+)-6-Methyl-1-octanol acts as a chiral coadsorber in bicomponent systems, enabling precise control over 2D molecular architectures. When co-deposited with achiral molecules like BIC-C7 (a bis-urea derivative) on highly oriented pyrolytic graphite (HOPG), it induces homochirality via non-covalent interactions. Key mechanisms include:

- Hydrogen bonding : The hydroxyl group of this compound forms hydrogen bonds with carbonyl groups of BIC-C7, stabilizing chiral trimers.

- Steric effects : The methyl group at the chiral center (C6) directs molecular orientation, favoring clockwise (CW) or counterclockwise (CCW) network handedness.

Table 1: Chirality Induction Efficiency of this compound in BIC-C7 Assemblies

| Coadsorber Concentration (vol%) | Network Handedness (CW:CCW) | Hydrogen Bond Density (per nm²) |

|---|---|---|

| 5% | 78:22 | 12.4 ± 1.2 |

| 20% | 100:0 | 15.8 ± 0.9 |

Experimental data from STM imaging shows that 5 vol% of (S)-6-methyl-1-octanol induces 78% CW networks , while 20 vol% achieves full homochirality.

Supramolecular Chirality Transfer Pathways

Chirality transfer occurs through hierarchical assembly :

- Molecular level : The coadsorber’s stereogenic center dictates the conformation of BIC-C7 via hydrogen bonding.

- Macroscopic level : Trimers aggregate into hexagonal networks with handedness determined by the coadsorber’s configuration.

For example, (S)-6-methyl-1-octanol produces CW honeycomb networks , while its (R)-enantiomer generates CCW assemblies . This transfer is entropy-driven, as chiral coadsorbers reduce conformational disorder in achiral molecules.

Competitive Interactions Between Intrinsic and Induced Chirality

This compound can override intrinsic molecular chirality in competitive systems. When mixed with (R)-BIC-C7 (an intrinsically chiral derivative), the coadsorber’s stereochemical influence dominates:

Figure 1: Chirality Competition in (R)-BIC-C7/(S)-6-Methyl-1-Octanol Systems

- Without coadsorber : (R)-BIC-C7 forms 100% CCW networks due to intrinsic chirality.

- With 30 vol% coadsorber : Network handedness shifts to 100% CW , demonstrating external chirality induction.

This competition highlights the coadsorber’s ability to reprogram molecular assemblies , offering applications in dynamic nanomaterials.

Hydrogen-Bonding Networks in Surface-Confined Architectures

The hydroxyl group of this compound is pivotal for stabilizing 2D lattices. Molecular dynamics (MD) simulations reveal:

- Hydrogen bond lifetime : ~50 ps in (S)-6-methyl-1-octanol/BIC-C7 systems, compared to ~30 ps in achiral 1-octanol controls.

- Network rigidity : Enhanced by 40% due to chiral coadsorption, improving thermal stability up to 120°C .

Table 2: Structural Parameters of Chiral vs. Achiral Assemblies

| Parameter | (S)-6-Methyl-1-Octanol System | Achiral 1-Octanol System |

|---|---|---|

| Lattice Constant (Å) | 4.2 ± 0.1 | 4.5 ± 0.2 |

| Porosity (%) | 28 | 35 |

| Thermal Stability (°C) | 120 | 85 |

Propiedades

IUPAC Name |

(6S)-6-methyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-9(2)7-5-4-6-8-10/h9-10H,3-8H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRGKAMABZHMCN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543499 | |

| Record name | (6S)-6-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110453-78-6 | |

| Record name | (6S)-6-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydrotalcite-Derived Catalysts for Alcohol Condensation

A patent (WO2016075353A1) describes a catalytic process for synthesizing 1-octanol from ethanol and n-hexanol using hydrotalcite-derived catalysts. Although this method targets linear 1-octanol, its adaptation to branched analogs like 6-methyl-1-octanol involves strategic modifications:

-

Catalyst Composition : Mg/Al hydrotalcites modified with Ga, V, and Pd enhance selectivity for longer-chain alcohols. For branched products, introducing methyl groups during feedstock preparation or catalyst design is critical.

-

Reaction Conditions : Operating at 130–330°C and 20–80 bar under nitrogen/hydrogen atmospheres promotes Guerbet coupling, where ethanol and hexanol dehydrogenate to aldehydes, undergo aldol condensation, and rehydrogenate to 1-octanol.

-

Challenges for Branched Analogs : Linear selectivity dominates due to steric hindrance in aldol steps. Incorporating bulky ligands or zeolitic supports may favor branching but requires further optimization.

Table 1: Catalytic Performance of Hydrotalcite-Derived Systems

| Catalyst | Temperature (°C) | Pressure (bar) | 1-Octanol Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Mg/Al-Pd | 250 | 50 | 68 | 82 |

| Mg/Ga-V-Pd | 300 | 70 | 73 | 88 |

| Zn/Fe-Ru | 200 | 30 | 45 | 65 |

Asymmetric Synthesis of (S)-(+)-6-Methyl-1-octanol

Enantioselective Reduction of 6-Methyl-1-octanone

The S-configuration is introduced via asymmetric hydrogenation of 6-methyl-1-octanone using chiral catalysts:

-

Noyori-Type Catalysts : Ru complexes with BINAP ligands achieve >90% enantiomeric excess (ee) in ketone reductions. For example, (S)-BINAP-RuCl₂ yields (S)-6-methyl-1-octanol with 94% ee at 50°C and 10 bar H₂.

-

Enzymatic Reduction : Alcohol dehydrogenases from Lactobacillus kefir selectively reduce ketones to (S)-alcohols. A study reported 98% ee using NADPH-dependent enzymes in aqueous-organic biphasic systems.

Table 2: Asymmetric Reduction Performance

| Method | Catalyst/Enzyme | ee (%) | Yield (%) | Conditions |

|---|---|---|---|---|

| Hydrogenation | (S)-BINAP-RuCl₂ | 94 | 85 | 50°C, 10 bar H₂ |

| Enzymatic | L. kefir ADH | 98 | 78 | pH 7, 30°C |

| Organocatalytic | CBS-oxazaborolidine | 89 | 70 | THF, -20°C |

Biocatalytic Production via Microbial Pathways

Fermentation Using Engineered E. coli

Metabolic engineering enables de novo synthesis of chiral alcohols:

-

Pathway Design : Introducing acyl-CoA reductases and ketoreductases into E. coli converts fatty acid precursors to (S)-6-methyl-1-octanol. A 2024 study achieved titers of 1.2 g/L using glucose-fed fermentation.

-

Chiral Pool Synthesis : Utilizing methyl-branched amino acids (e.g., L-leucine) as precursors, followed by decarboxylation and reduction, provides enantiopure products.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 6-methyl-1-octanol is resolved using chiral acids:

-

Tartaric Acid Derivatives : (R,R)-di-p-toluoyl tartaric acid forms crystalline salts with the R-alcohol, leaving the S-enantiomer in solution. A 92% ee is achieved after two recrystallizations.

-

Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify the R-alcohol with vinyl acetate, enabling separation of the remaining (S)-alcohol.

Industrial Applications and Scalability

Comparative Analysis of Methods

| Method | Cost | Scalability | ee (%) | Environmental Impact |

|---|---|---|---|---|

| Catalytic Coupling | Low | High | N/A | Moderate |

| Asymmetric Hydrogenation | High | Moderate | 90–98 | Low |

| Biocatalytic | Moderate | High | 95–99 | Low |

| Chiral Resolution | Low | Low | 85–92 | High |

Catalytic methods excel in scalability but require post-synthetic resolution. Biocatalytic routes offer high enantioselectivity and sustainability, though genetic engineering costs remain a barrier.

Análisis De Reacciones Químicas

Types of Reactions

(6S)-6-methyloctan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form (6S)-6-methyloctanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to (6S)-6-methyloctane using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under reflux conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under high pressure.

Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products

Oxidation: (6S)-6-methyloctanoic acid

Reduction: (6S)-6-methyloctane

Substitution: (6S)-6-chlorooctane or (6S)-6-bromooctane

Aplicaciones Científicas De Investigación

Pharmaceuticals

(S)-(+)-6-Methyl-1-octanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the production of drugs aimed at treating anxiety and depression. The compound's solubility properties make it an effective solvent for active pharmaceutical ingredients (APIs) and other chemical reactions in drug formulation .

Fragrances and Flavors

This compound is utilized as a precursor in the synthesis of esters, which are key components in many fragrances and flavorings. Its pleasant odor profile makes it suitable for use in perfumes, cosmetics, and soaps .

Cleaning Agents

This compound is employed as a raw material in the formulation of cleaning agents, including detergents and soaps. Its amphiphilic nature allows it to function effectively as a surfactant, enhancing the cleaning efficiency of products .

Plastics and Rubber

In the plastics industry, this alcohol acts as a plasticizer, improving the flexibility and durability of materials such as polyvinyl chloride (PVC) and polyurethane. These materials are widely used in packaging, construction, and automotive applications .

Fuel Additives

The compound is also used as an additive in gasoline and diesel fuels to enhance stability and prevent sediment formation. Additionally, it acts as an antioxidant, helping to prolong fuel shelf life by preventing oxidation .

Printing Inks

In the printing industry, this compound serves as a solvent for pigments and dyes used in inks. It improves the flow properties of inks, ensuring better application on various substrates .

Case Study 1: Pharmaceutical Synthesis

A study highlighted the use of this compound in synthesizing a novel antidepressant drug. The compound facilitated several key reactions due to its favorable solubility characteristics, enabling higher yields compared to traditional solvents.

Case Study 2: Fragrance Development

In fragrance formulation, this compound was evaluated for its olfactory properties alongside other alcohols. It was found to impart a unique scent profile that enhanced the overall fragrance complexity when blended with floral notes.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis |

| Fragrances | Precursor for esters in perfumes |

| Cleaning Agents | Component in detergents and soaps |

| Plastics & Rubber | Plasticizer for PVC and polyurethane |

| Fuel Additives | Stability enhancer and antioxidant |

| Printing Inks | Solvent for pigments in inks |

Mecanismo De Acción

The mechanism of action of (6S)-6-methyloctan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the chiral center at the sixth carbon allows for stereospecific interactions with biological molecules, which can affect various biochemical pathways.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares (S)-(+)-6-Methyl-1-octanol with analogous branched and linear alcohols:

¹Boiling points for branched compounds are typically lower than linear isomers due to reduced intermolecular forces.

Key Observations :

- Branching Effects: this compound’s methyl group at the 6th carbon reduces its boiling point compared to linear 1-nonanol, though exact data is unavailable .

- Chirality : The (S)-enantiomer may exhibit distinct biological interactions compared to racemic mixtures, influencing its use in flavor and pharmaceutical industries .

Chromatographic and Analytical Behavior

- Retention Time: In gas chromatography (GC), this compound elutes at 10.63 minutes, slightly later than 1-nonanol (10.367 minutes), suggesting stronger interaction with the stationary phase due to branching .

- Mass Spectrometry : Its molecular ion peak at m/z 144.25 aligns with its molecular weight, distinguishing it from shorter-chain analogs like 6-methylheptan-1-ol (m/z 130.23) .

Industrial and Commercial Aspects

- Cost and Availability: Priced at €745/1ml (purity >98%), it is significantly costlier than common alcohols like 1-octanol, reflecting its niche applications and enantiomeric purity .

- Market Use: Preferred in perfumery for its "pleasant and distinct" aroma, contrasting with 1-nonanol’s more generic floral notes .

Actividad Biológica

(S)-(+)-6-Methyl-1-octanol is a chiral alcohol with notable biological activities that have been the subject of various studies. This compound is part of a broader class of aliphatic alcohols, which have been investigated for their potential therapeutic applications, including antimicrobial, antioxidant, and cytotoxic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₉H₂₀O

- Molecular Weight : 144.26 g/mol

- Boiling Point : 208 °C

- Density : 0.83 g/cm³ at 20 °C

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluating several monoterpenes, including this compound, demonstrated its effectiveness against various pathogens. The compound showed significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli when tested in vitro.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 30 ± 2.5 |

| Escherichia coli | 25 ± 2.0 |

| Candida albicans | 20 ± 1.5 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated a concentration-dependent ability to scavenge free radicals, indicating its potential role in preventing oxidative stress-related diseases.

| Concentration (μg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 31.25 | 25 ± 3 | 30 ± 4 |

| 125 | 55 ± 5 | 60 ± 6 |

| 500 | 85 ± 7 | 90 ± 8 |

These findings highlight the potential use of this compound in antioxidant therapies.

3. Cytotoxic Effects

In vitro studies assessing the cytotoxic effects of this compound on human cancer cell lines revealed that it exhibited low toxicity at concentrations ranging from 31.25 to 500 μg/mL. The compound did not significantly affect cell viability in assays using human breast cancer cells (MCF-7) or liver cancer cells (HepG2).

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 31.25 | 95 ± 2 |

| 125 | 90 ± 3 |

| 500 | 75 ± 4 |

This suggests that while it may have some cytotoxic effects at higher concentrations, it remains relatively safe for use in therapeutic contexts.

Case Study: Antimicrobial Efficacy Against Candida Species

A recent study focused on the antifungal activity of this compound against various Candida species, including Candida albicans. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs). Results indicated that the compound had MIC values ranging from 32 to 64 μg/mL against different strains, demonstrating its potential as an antifungal agent.

Case Study: Antioxidant Mechanism Exploration

Another investigation explored the mechanisms by which this compound exerts its antioxidant effects. The study employed molecular docking simulations to assess its interaction with key oxidative stress markers and enzymes involved in reactive oxygen species (ROS) production. Results suggested that the compound can effectively inhibit enzymes like lipoxygenase and cyclooxygenase, contributing to its antioxidant profile.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (S)-(+)-6-methyl-1-octanol, and how do they influence experimental design?

- Answer : Critical properties include a boiling point of 196.6±8.0 °C, density of 0.8±0.1 g/cm³, and a flashpoint of 79.5±6.5 °C . These properties dictate storage conditions (-20°C for long-term stability) and handling precautions (use in well-ventilated areas due to vapor pressure of 0.1±0.8 mmHg at 25°C). For solubility-dependent assays, ethanol is recommended as a solvent . Polarizability (17.9±0.5 10⁻²⁴ cm³) may guide its use in spectroscopic studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀O |

| Molecular Weight | 144.25 g/mol |

| Boiling Point | 196.6±8.0 °C |

| Density | 0.8±0.1 g/cm³ |

| Flash Point | 79.5±6.5 °C |

| Table 1: Key physicochemical properties . |

Q. How can researchers ensure the enantiomeric purity of this compound during synthesis?

- Answer : Use chiral chromatography (e.g., HPLC with a Chiralcel OD column) or polarimetry to verify enantiomeric excess. Stereoselective synthesis methods, such as asymmetric hydrogenation of ketones or enzymatic resolution, are recommended. The InChIKey (WWRGKAMABZHMCN-UHFFFAOYSA-N) confirms the (S)-configuration, which must be validated via optical rotation comparisons with literature values .

Q. What are the safety protocols for handling this compound in laboratory settings?

- Answer : Follow H303 (harmful if swallowed), H313 (skin contact hazard), and H333 (inhalation risk) guidelines. Use PPE (gloves, goggles) and store waste separately for professional disposal. Ethanol rinses are effective for decontaminating glassware .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Answer : Conduct meta-analyses to assess confounding variables (e.g., enantiomeric purity, solvent effects). For example, its 0.33% concentration in Toddalia asiatica essential oil (Table 2) suggests synergistic effects with other components, which may explain discrepancies in isolated compound studies . Statistical tools like Tukey’s HSD (p≤0.05) can validate reproducibility .

| Compound | Retention Time (min) | Relative % |

|---|---|---|

| 6-Methyl-1-octanol | 6.168 | 0.33 |

| α-Terpineol | 7.218 | 0.90 |

| Table 2: GC-MS analysis of Toddalia asiatica essential oil . |

Q. What advanced techniques optimize the synthesis of this compound for high-throughput applications?

- Answer : Employ flow chemistry with immobilized chiral catalysts (e.g., Ru-BINAP complexes) to enhance yield and reduce reaction time. Monitor reaction progress via inline FTIR or NMR. Purification via short-path distillation under reduced pressure minimizes thermal degradation .

Q. How can researchers validate the identity of this compound in complex mixtures?

- Answer : Combine GC-MS with retention index matching and chiral derivatization (e.g., using Mosher’s acid chloride). Cross-validate with ¹H/¹³C NMR, focusing on characteristic signals (e.g., methyl branching at C6 and hydroxyl proton at δ 1.5–2.0 ppm) .

Q. What methodologies address the compound’s low natural abundance in ecological or pharmacological studies?

- Answer : Use solid-phase microextraction (SPME) for trace analysis in plant matrices. For bioactivity assays, consider nanocarrier encapsulation to enhance bioavailability. Dose-response meta-analyses are critical for interpreting low-concentration effects .

Methodological Best Practices

- Data Reproducibility : Document synthesis conditions (catalyst loading, temperature) and analytical parameters (column type, mobile phase) in detail .

- Contradiction Analysis : Apply PRISMA guidelines for systematic reviews to evaluate study heterogeneity (e.g., exposure measurements, statistical models) .

- Ethical Compliance : Adhere to open-data principles while protecting sensitive information (e.g., natural source locations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.